Cas no 1144037-44-4 (2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride)

2-(4-Chlorophenoxy)-1-piperazin-1-yl-ethanone hydrochloride is a chemically synthesized compound featuring a chlorophenoxy moiety linked to a piperazine core via an ethanone bridge. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and research applications. The presence of the chlorophenoxy group contributes to potential bioactivity, while the piperazine moiety offers versatility in further derivatization. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its well-defined structure and consistent purity ensure reliable performance in synthetic pathways. The hydrochloride salt form further facilitates handling and storage under standard laboratory conditions.
2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride structure
1144037-44-4 structure
商品名:2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride
CAS番号:1144037-44-4
MF:C12H16Cl2N2O2
メガワット:291.173641204834
CID:5012487
PubChem ID:45791705

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
    • NE44851
    • Z600428514
    • 2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride
    • 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride
    • 1144037-44-4
    • EN300-49974
    • AKOS026852211
    • 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-onehydrochloride
    • SCHEMBL16825661
    • G79047
    • インチ: 1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H
    • InChIKey: XCZLNMCXBSFGJL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)OCC(N1CCNCC1)=O.Cl

計算された属性

  • せいみつぶんしりょう: 290.0588831g/mol
  • どういたいしつりょう: 290.0588831g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X95625-5g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 98%
5g
¥2008.0 2023-09-05
Enamine
EN300-49974-0.1g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%
0.1g
$131.0 2023-02-10
Enamine
EN300-49974-0.5g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%
0.5g
$295.0 2023-02-10
Enamine
EN300-49974-5.0g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%
5.0g
$1569.0 2023-02-10
eNovation Chemicals LLC
Y1261742-1g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 98%
1g
$170 2024-06-06
Chemenu
CM475625-500mg
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%+
500mg
$298 2022-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X95625-1g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 98%
1g
¥808.0 2023-09-05
Enamine
EN300-49974-0.25g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%
0.25g
$187.0 2023-02-10
Enamine
EN300-49974-1.0g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%
1.0g
$378.0 2023-02-10
Enamine
EN300-49974-10.0g
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
1144037-44-4 95%
10.0g
$3062.0 2023-02-10

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochloride 関連文献

2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone;hydrochlorideに関する追加情報

2-(4-Chlorophenoxy)-1-piperazin-1-yl-ethanone; Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1144037-44-4, commonly referred to as 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The piperazine ring, a six-membered ring containing two nitrogen atoms, plays a central role in its molecular architecture, contributing to its stability and reactivity. The hydrochloride salt form further enhances its solubility and bioavailability, making it an attractive candidate for various therapeutic applications.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The 4-chlorophenoxy group attached to the piperazine ring introduces electronic and steric effects that can influence the compound's interaction with biological targets. This group also contributes to the molecule's lipophilicity, which is crucial for crossing biological membranes and binding to protein receptors. The combination of these structural elements makes 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride a promising lead compound for further exploration in drug discovery.

One of the most exciting aspects of this compound is its potential as a modulator of cellular signaling pathways. Research has shown that piperazine-containing compounds can interact with various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs). The hydrochloride form of this compound has been shown to exhibit selective binding to certain targets, suggesting its potential utility in treating conditions such as inflammation, neurodegenerative diseases, and cancer. These findings underscore the importance of continued research into the biological activity and mechanism of action of this compound.

The synthesis of 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of piperazine as a starting material allows for easy functionalization, enabling the introduction of diverse substituents that can modulate the compound's properties. The formation of the hydrochloride salt is typically achieved through protonation of the piperazine nitrogen atoms, which not only improves solubility but also enhances stability under physiological conditions.

In terms of pharmacokinetics, this compound demonstrates favorable absorption and distribution profiles, making it suitable for oral administration. Preclinical studies have shown that it exhibits low toxicity at therapeutic doses, which is a critical factor for its potential use in human medicine. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease-causing agents.

Recent advancements in computational chemistry have provided new insights into the molecular interactions of 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride with biological systems. Molecular docking studies have revealed that the compound can bind to key residues in enzyme active sites, potentially inhibiting their catalytic activity. These findings have paved the way for further experimental validation and optimization of the compound's therapeutic potential.

In conclusion, 2-(4-chlorophenoxy)-1-piperazin-1-yl-ethanone; hydrochloride represents a compelling example of how structural modifications can lead to bioactive molecules with significant therapeutic potential. Its unique combination of chemical properties and biological activity makes it a valuable tool for researchers in the field of medicinal chemistry. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacokinetic properties, this compound holds great promise for advancing our understanding of drug design and development.

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A1029939
清らかである:99%
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